molecular formula C14H18ClNO2 B179256 Benzoclidine hydrochloride CAS No. 7348-26-7

Benzoclidine hydrochloride

Cat. No.: B179256
CAS No.: 7348-26-7
M. Wt: 267.75 g/mol
InChI Key: DGPMCYQIJOUUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoclidine hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. It is a derivative of benzoclidine, a compound that exhibits significant pharmacological properties. This compound is primarily used in the synthesis of various pharmaceutical agents due to its unique chemical structure and reactivity.

Scientific Research Applications

Benzoclidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: this compound is used in the development of pharmaceutical agents for treating various medical conditions.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Benzocaine can cause a serious condition called methemoglobinemia, in which the amount of oxygen carried through the blood is greatly reduced. This condition is life-threatening and can result in death . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard and is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoclidine hydrochloride typically involves the reaction of benzoclidine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: Benzoclidine is used as the starting material.

    Reaction with Hydrochloric Acid: Benzoclidine is reacted with hydrochloric acid under controlled conditions to form this compound.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and concentration.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Benzoclidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoclidine oxides, while reduction may produce benzoclidine derivatives with different functional groups.

Comparison with Similar Compounds

Benzoclidine hydrochloride can be compared with other similar compounds such as:

    Procaine: Both compounds are used as local anesthetics, but this compound has a different chemical structure and pharmacological profile.

    Tetracaine: Similar to this compound, tetracaine is used in anesthesia, but it has a longer duration of action.

    Butamben: This compound is also used for its anesthetic properties, but it differs in its chemical structure and specific applications.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPMCYQIJOUUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16852-81-6 (Parent)
Record name Oxylidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7348-26-7
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-benzoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7348-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxylidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZOCLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZYM70P491
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoclidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzoclidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzoclidine hydrochloride
Reactant of Route 4
Reactant of Route 4
Benzoclidine hydrochloride
Reactant of Route 5
Reactant of Route 5
Benzoclidine hydrochloride
Reactant of Route 6
Reactant of Route 6
Benzoclidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.